mAChR-IN-1

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

MAChR-IN-1 is a potent muscarinic cholinergic receptor (mAChR) antagonist . It has an IC50 of 17 nM, which indicates its strong inhibitory effect .

Synthesis Analysis

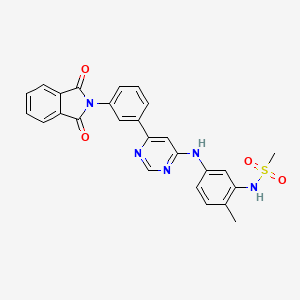

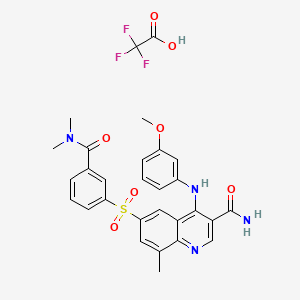

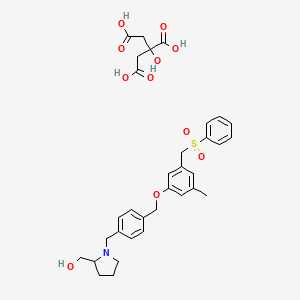

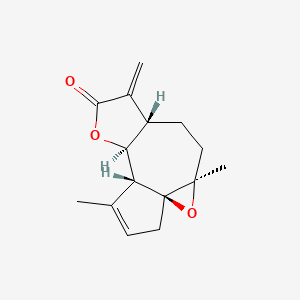

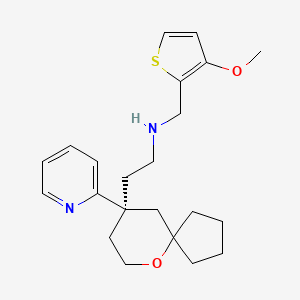

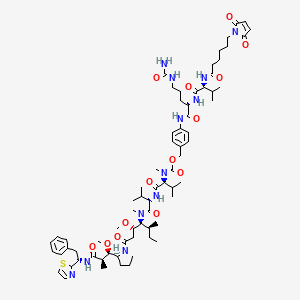

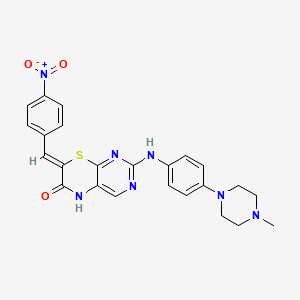

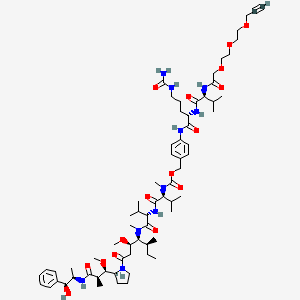

The synthesis of mAChR antagonists like mAChR-IN-1 involves pharmacophore modeling and optimization by molecular docking . A series of molecules was synthesized and evaluated for preliminary pharmacological activity on rat ileum . Another study describes the synthesis of a series of piperazine-triazole derivatives and their ex vivo evaluation for preliminary mAChR blocking activity on rat ileum model .Molecular Structure Analysis

The molecular structure of mAChR-IN-1 is complex and involves several components . The design and synthesis of mAChR antagonists involve pharmacophore-based screening and structure-based optimization . Muscarinic acetylcholine receptors (mAChR) are G-protein coupled receptors (GPCRs) having seven transmembrane helical domains connected by three extracellular and three intracellular loops .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of mAChR-IN-1 are complex and involve multiple steps . These reactions are based on the principles of pharmacophore modeling and molecular docking .Aplicaciones Científicas De Investigación

Muscarinic Acetylcholine Receptor Subtypes : Research on mAChRs has revealed distinct receptor subtypes with different biological roles. For example, M1 receptors are implicated in cognitive functions such as learning and memory. M2 and M3 receptors are known to regulate heart rate and glandular secretions, respectively (Peralta et al., 1988).

Muscarinic Receptor Agonists and Antagonists : Several studies have focused on developing specific agonists and antagonists for mAChR subtypes, which are important for understanding receptor function and potential therapeutic applications. For instance, selective M1 allosteric agonists like VU0357017 have shown promise in reversing cognitive deficits in rodent models, highlighting their potential in treating neurological disorders such as Alzheimer's disease and schizophrenia (Lebois et al., 2010).

Therapeutic Potential of mAChRs : The therapeutic implications of targeting mAChRs have been explored in various contexts. For example, McN-A-343, a muscarinic agonist, has been shown to reduce inflammation and oxidative stress in a model of ulcerative colitis, suggesting a role for M1 mAChRs in gastrointestinal diseases (Magalhães et al., 2021).

Role in Neural Development and Function : mAChRs are also involved in neural development and function. For instance, they regulate DNA synthesis in neural progenitor cells, playing a role in neurogenesis (Li et al., 2001).

Molecular Studies of mAChRs : Molecular studies have provided insights into the distinct properties of mAChR subtypes. For example, mAChR I and mAChR II differ in their acetylcholine-induced responses and antagonist binding properties, indicating that pharmacologically distinguishable mAChR subtypes represent distinct gene products (Fukuda et al., 1987).

Mecanismo De Acción

Safety and Hazards

While specific safety and hazard information for mAChR-IN-1 is not available, it’s important to note that any substance used in research or medical applications should be handled with appropriate safety precautions. Muscarinic acetylcholine receptors play important roles in various diseases like chronic obstructive pulmonary disease (COPD), asthma, irritable bowel syndrome (IBS), overactive bladder (OAB), and nerve agent (NA) poisoning .

Propiedades

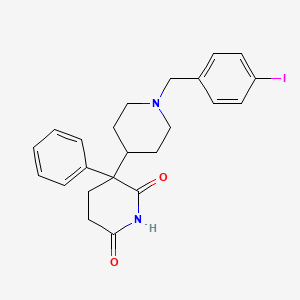

IUPAC Name |

3-[1-[(4-iodophenyl)methyl]piperidin-4-yl]-3-phenylpiperidine-2,6-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25IN2O2/c24-20-8-6-17(7-9-20)16-26-14-11-19(12-15-26)23(18-4-2-1-3-5-18)13-10-21(27)25-22(23)28/h1-9,19H,10-16H2,(H,25,27,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJLRTFJPHDSXAF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2(CCC(=O)NC2=O)C3=CC=CC=C3)CC4=CC=C(C=C4)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25IN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

mAChR-IN-1 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[[3-[4-(4-Carbamimidoylbenzoyl)piperazine-1-carbonyl]-5-nitrophenyl]methyl]piperazine-1-carboximidamide](/img/structure/B1139215.png)

![3-(4-Phenoxy-phenyl)-1-piperidin-3-yl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamine](/img/structure/B1139227.png)